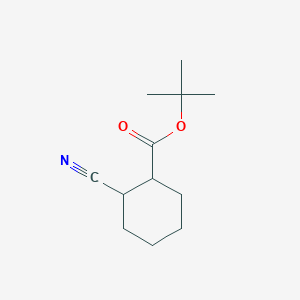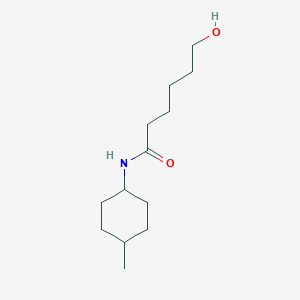
6-Hydroxy-N-(4-methylcyclohexyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-N-(4-methylcyclohexyl)hexanamide is an organic compound with the molecular formula C13H25NO2 It is characterized by the presence of a hydroxy group, a cyclohexyl ring with a methyl substituent, and a hexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexylamine and 6-hydroxyhexanoic acid.
Amidation Reaction: The primary synthetic route involves the amidation of 6-hydroxyhexanoic acid with 4-methylcyclohexylamine. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is usually conducted under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-N-(4-methylcyclohexyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 6-oxo-N-(4-methylcyclohexyl)hexanamide.
Reduction: The amide group can be reduced to form the corresponding amine, 6-hydroxy-N-(4-methylcyclohexyl)hexylamine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 6-oxo-N-(4-methylcyclohexyl)hexanamide
Reduction: 6-hydroxy-N-(4-methylcyclohexyl)hexylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Hydroxy-N-(4-methylcyclohexyl)hexanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide moiety play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-N-cyclohexylhexanamide
- 6-Hydroxy-N-(4-ethylcyclohexyl)hexanamide
- 6-Hydroxy-N-(4-isopropylcyclohexyl)hexanamide
Uniqueness
6-Hydroxy-N-(4-methylcyclohexyl)hexanamide is unique due to the presence of the 4-methyl substituent on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
6-hydroxy-N-(4-methylcyclohexyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-11-6-8-12(9-7-11)14-13(16)5-3-2-4-10-15/h11-12,15H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAPZFMXRUTGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
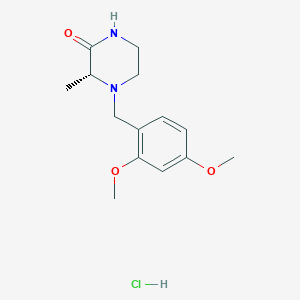
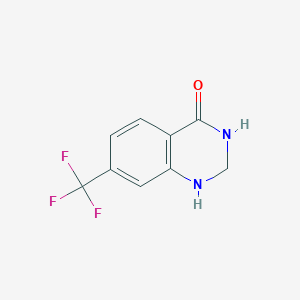
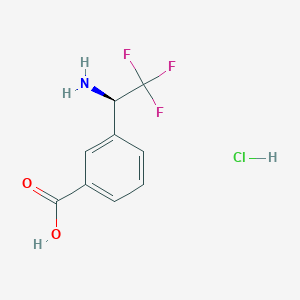
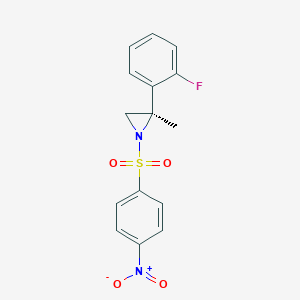
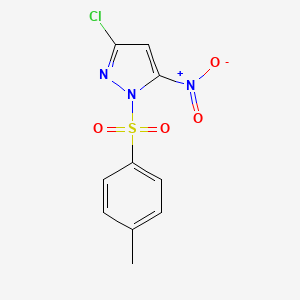

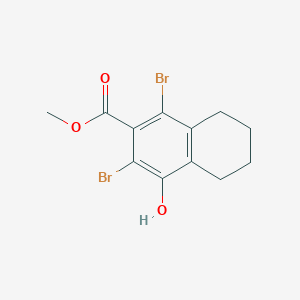
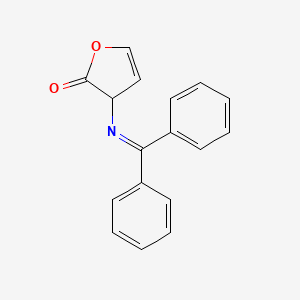
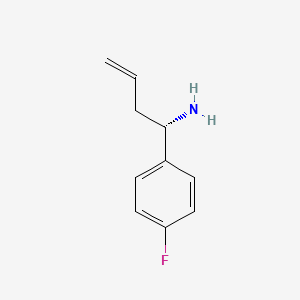
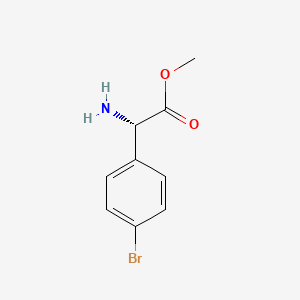
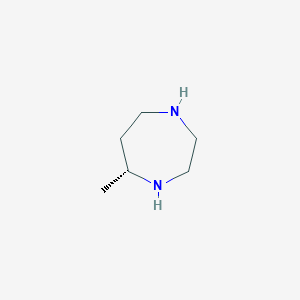
![2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol](/img/structure/B8080248.png)
![tert-butyl N-[(1S,2R)-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B8080260.png)
